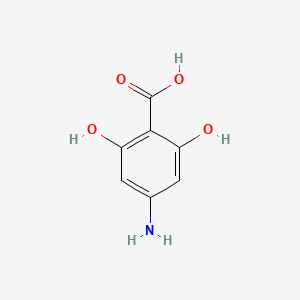

4-Amino-2,6-dihydroxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

69727-10-2 |

|---|---|

Molecular Formula |

C7H7NO4 |

Molecular Weight |

169.13 g/mol |

IUPAC Name |

4-amino-2,6-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H7NO4/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,9-10H,8H2,(H,11,12) |

InChI Key |

KPYVJXKSQOYWOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Amino 2,6 Dihydroxybenzoic Acid

Established and Potential Synthetic Routes for 4-Amino-2,6-dihydroxybenzoic Acid

The synthesis of this compound can be approached through several strategic pathways, including building the carbocyclic core, modifying existing functional groups, and leveraging enzymatic processes.

Carbocyclic Construction Approaches

Carbocyclic construction involves assembling the substituted benzene (B151609) ring from simpler precursors. A classic example of such a strategy in a related molecule is the Kolbe-Schmitt reaction, which is used to synthesize hydroxybenzoic acids by treating a phenoxide with carbon dioxide under pressure and heat. For instance, an improved process for preparing 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid) involves heating m-aminophenol with potassium carbonate in a carbon dioxide atmosphere. google.com

For the target molecule, this compound, a potential carbocyclic construction could hypothetically start from 4-aminoresorcinol (4-amino-1,3-dihydroxybenzene). By adapting the Kolbe-Schmitt reaction, the carboxylation of 4-aminoresorcinol could theoretically introduce a carboxylic acid group at the 2-position, ortho to a hydroxyl group.

More contemporary methods, such as palladium-catalyzed C(sp³)–H activation, represent potential advanced strategies for constructing complex amino acid scaffolds, although specific application to this compound is not widely documented. rsc.org

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a common and practical approach in organic synthesis, involving the conversion of one functional group into another. ub.edumit.edu For this compound, a plausible FGI strategy would begin with a more readily available starting material, 2,6-dihydroxybenzoic acid.

This multi-step process would likely involve:

Nitration : The selective introduction of a nitro group (–NO₂) onto the aromatic ring of 2,6-dihydroxybenzoic acid at the C4 position.

Reduction : The subsequent reduction of the nitro group to a primary amine (–NH₂). This transformation is a standard procedure in organic synthesis, often accomplished using reducing agents like tin in hydrochloric acid or through catalytic hydrogenation. prepchem.comsolubilityofthings.com A similar process is used to prepare 4-amino-3-hydroxybenzoic acid from 4-nitro-3-hydroxybenzoic acid using tin and hydrochloric acid. prepchem.com

A summary of this potential FGI pathway is presented below.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Electrophilic Aromatic Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2,6-Dihydroxybenzoic acid | 4-Nitro-2,6-dihydroxybenzoic acid |

| 2 | Reduction of Nitro Group | Reducing agent (e.g., Sn/HCl, H₂/Pd/C) | 4-Nitro-2,6-dihydroxybenzoic acid | This compound |

Enzymatic Synthesis Pathways and Biocatalysis Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Research has demonstrated the enzymatic carboxylation of resorcinol (B1680541) to produce 2,6-dihydroxybenzoic acid (2,6-DHBA) using decarboxylases in the reverse direction. mdpi.comtuhh.de Specifically, 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) from Rhizobium sp. has been successfully used for this transformation. mdpi.com

This precedent suggests a strong potential for a biocatalytic route to this compound. A plausible pathway would involve the enzymatic carboxylation of 4-aminoresorcinol using a similar or engineered carboxylase enzyme. Furthermore, multi-enzyme cascades have been developed in host organisms like Escherichia coli to produce related compounds such as 4-hydroxybenzoic acid (4HBA) from L-tyrosine, demonstrating the power of biocatalysis in synthesizing substituted aromatic acids from renewable feedstocks. nih.gov

| Enzyme System | Reaction | Substrate | Product |

| 2,6-DHBD (from Rhizobium sp.) | Carboxylation | Resorcinol | 2,6-Dihydroxybenzoic acid |

| Potential Enzyme | Carboxylation | 4-Aminoresorcinol | This compound |

| Multi-enzyme cascade | Deamination, oxidation, etc. | L-Tyrosine | 4-Hydroxybenzoic acid |

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters is critical for maximizing product yield and purity in both chemical and enzymatic syntheses.

For chemical synthesis , such as the Kolbe-Schmitt reaction, key parameters include temperature, pressure, reaction time, and the choice of reagents. In the synthesis of 4-aminosalicylic acid, heating a dry, finely divided mixture of m-aminophenol and potassium carbonate to between 150°C and 190°C while continuously venting the carbon dioxide to remove water significantly improves yields to over 90%. google.com

For enzymatic synthesis , optimization focuses on creating the ideal environment for enzyme activity and managing reaction equilibria. In the enzymatic carboxylation of resorcinol, parameters such as pH, temperature (e.g., 30°C), CO₂ pressure, and enzyme concentration are crucial. mdpi.com A significant strategy to improve yield is in situ product removal (ISPR), where the product is continuously removed from the reaction medium using an adsorbent resin like Dowex®. This approach overcomes thermodynamic limitations, driving the reaction toward the product and achieving yields above 80%. mdpi.comtuhh.de

| Synthesis Type | Key Parameters for Optimization | Example |

| Chemical | Temperature, Pressure, Reagent Form, Removal of Byproducts | Heating to 165-175°C, using anhydrous K₂CO₃, continuous venting of CO₂. google.com |

| Enzymatic | pH, Temperature, Substrate/Enzyme Concentration, CO₂ Pressure, In Situ Product Removal (ISPR) | 30°C, pH 8.0, use of adsorber resin to sequester product. mdpi.comnih.gov |

Derivatization Strategies for Functional Enhancement and Probe Development

The functional groups of this compound—the amine, hydroxyls, and carboxylic acid—are all amenable to derivatization to modify its properties or to develop chemical probes. The primary amine is a particularly versatile site for modification.

Amine Functionalization (e.g., Schiff Base Formation, Acylation)

The primary aromatic amine of this compound is a nucleophilic center that can readily undergo various chemical transformations.

Schiff Base Formation: The amine group can react with aldehydes or ketones in a condensation reaction to form Schiff bases (imines). This reversible reaction is a fundamental transformation of primary amines.

Acylation: The most common derivatization of the amine group is acylation to form a stable amide bond. This is widely used in analytical chemistry to create derivatives with enhanced detectability for techniques like HPLC. solubilityofthings.com The reaction typically involves an acyl chloride or anhydride (B1165640). Several specialized reagents have been developed for the efficient derivatization of amino groups. actascientific.comcreative-proteomics.com

| Reagent Class | Example Reagent | Description |

| Acyl Chlorides / Anhydrides | Acetyl chloride, Acetic anhydride | General reagents for forming simple amides. |

| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Reacts with primary and secondary amines to form highly fluorescent derivatives stable for days at 4°C. creative-proteomics.com |

| Carbamates | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | A widely used reagent that reacts rapidly with both primary and secondary amines to form stable, fluorescent derivatives. creative-proteomics.comwaters.com |

| Dinitrobenzenes | 2,4-Dinitrofluorobenzene (DNFB) | Reacts with primary and secondary amines to form stable derivatives suitable for UV detection. creative-proteomics.com |

These derivatization strategies allow for the "tagging" of the molecule, enabling its use in more complex biological or material science applications where tracking or specific binding properties are required.

Carboxylic Acid Functionalization (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, which can significantly alter the molecule's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. libretexts.orgwikipedia.org For this compound, this reaction would typically proceed by refluxing the compound with an alcohol (such as methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄). libretexts.org This process is an equilibrium reaction, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amidation: The formation of amides from the carboxylic acid group introduces a stable linkage and is a cornerstone of medicinal chemistry. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents (e.g., DCC, EDC) can be used to facilitate the direct formation of an amide bond with an amine under milder conditions. Recent advancements have also explored the use of Lewis acid catalysts, such as those based on boron, for direct amidation reactions under dehydrative conditions, which could be applicable to amino acids and their derivatives. nih.gov

| Reaction Type | Reagents | Functional Group Transformation | Key Considerations |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | -COOH → -COOR | Equilibrium-driven; requires removal of water or excess alcohol for high yield. libretexts.org |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | -COOH → -CONHR | Two-step process; acyl chloride intermediate is highly reactive. |

| Amidation (Peptide Coupling) | Amine (e.g., RNH₂), Coupling Agent (e.g., EDC, DCC) | -COOH → -CONHR | Milder conditions, suitable for sensitive substrates. |

Phenolic Hydroxyl Functionalization (e.g., Etherification, Esterification)

The two phenolic hydroxyl groups at positions 2 and 6 offer additional sites for modification, leading to the formation of ethers and esters.

Etherification: The synthesis of ethers from the phenolic hydroxyl groups is commonly achieved via the Williamson ether synthesis. nih.gov This reaction involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. Selective mono- or di-alkylation can be controlled by adjusting the stoichiometry of the reagents.

Esterification: The phenolic hydroxyls can also be converted into esters by reaction with acylating agents. This is typically accomplished by reacting this compound with an acyl chloride or acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. This functionalization is useful for protecting the hydroxyl groups or for introducing specific functionalities.

| Reaction Type | Reagents | Functional Group Transformation | Key Considerations |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., R-X) | Ar-OH → Ar-OR | Stoichiometry can be controlled for selective mono- or di-etherification. nih.gov |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ar-OH → Ar-OCOR | Can be used for protection or to add new functional moieties. |

Design of this compound Derivatives for Specific Research Applications

The strategic derivatization of this compound is a key approach in medicinal chemistry and materials science to create molecules with tailored functions. By modifying the different reactive sites, researchers can systematically explore the structure-activity relationship of the resulting compounds.

One major area of application is in the development of novel therapeutic agents. For instance, the structural motif of dihydroxybenzoic acid is found in nature in compounds like enterobactin, a siderophore used by bacteria to sequester iron, which utilizes a 2,3-dihydroxybenzoic acid backbone. wikipedia.org This highlights the biological relevance of this class of molecules.

In drug design, the carboxylic acid group is often converted into amides to interact with biological targets or to improve pharmacokinetic properties. A patent for derivatives of dihydroxybenzoic acid describes the synthesis of compounds where the carboxylic acid is linked to various amino acids or aminocyclohexane carboxylic acids. google.com For example, a derivative like 4-[N-(2',6'-dihydroxybenzoyl)amino]benzoic acid could be synthesized by forming an amide bond between the amino group of 4-aminobenzoic acid and the carboxylic acid of a protected 2,6-dihydroxybenzoic acid, followed by deprotection. google.com These modifications aim to create molecules that can act as enzyme inhibitors or receptor antagonists. google.com

The phenolic hydroxyls are also critical targets for derivatization. Converting them to ethers or esters can modulate properties such as lipophilicity, which influences a molecule's ability to cross cell membranes. The amino group can be acylated or alkylated to further expand the chemical space. The design of these derivatives often involves creating libraries of related compounds where each functional group is systematically altered to probe its influence on a specific biological or material property.

| Derivative Type | Synthetic Strategy | Potential Research Application | Rationale |

|---|---|---|---|

| Amide-linked Amino Acid Conjugates | Amidation of the carboxylic acid with an amino acid ester, followed by hydrolysis. google.com | Enzyme Inhibition, Drug Delivery | Mimics peptide structures, can enhance binding to protein active sites. |

| Phenolic Ethers | Williamson ether synthesis on one or both hydroxyl groups. nih.gov | Modulation of Pharmacokinetics | Increases lipophilicity, potentially improving cell permeability and metabolic stability. |

| N-Acyl Derivatives | Acylation of the 4-amino group with an acyl chloride or anhydride. | Bioactive Probes | Introduces new functionalities for interaction with biological targets. |

Advanced Spectroscopic and Structural Characterization of 4 Amino 2,6 Dihydroxybenzoic Acid and Its Derivatives

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique in solid-state chemistry, providing unparalleled insight into the atomic and molecular arrangement within a crystalline material. By analyzing the patterns of diffracted X-rays, scientists can determine crystal structures, identify crystalline phases, and assess the purity of a sample.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.

The data obtained from SC-XRD allows for the creation of a detailed molecular model, as seen in the crystal structure of PASA cocrystals where heterosynthons (specific patterns of intermolecular interactions) like acid-pyridine and acid-amide interactions are identified. nih.gov The Cambridge Structural Database (CSD) is a repository for such crystallographic data. nih.gov

Table 1: Representative Crystallographic Data for a 4-Aminosalicylic Acid Derivative Note: This table presents hypothetical data for illustrative purposes, as specific values can vary between different crystal forms and derivatives.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.53 |

| b (Å) | 5.78 |

| c (Å) | 15.21 |

| β (°) | 109.5 |

| Volume (ų) | 705.4 |

| Z | 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis and Purity Assessment

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase or phases present in the sample.

PXRD is instrumental in:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases within a sample can be identified.

Purity Assessment: The presence of sharp, well-defined peaks indicates a crystalline material. The absence of peaks from known impurities confirms the purity of the sample. Conversely, the appearance of unexpected peaks can indicate the presence of a different crystalline phase or an impurity.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is critical in the pharmaceutical industry, as different polymorphs can have different solubilities and bioavailabilities. Studies on PASA have utilized variable temperature PXRD to assess the thermal stability of its different solid forms. acs.orgulisboa.pt

A typical PXRD pattern displays diffraction intensity as a function of the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystal structure.

Rietveld Refinement for Quantitative Phase Analysis and Structural Parameters

Rietveld refinement is a powerful analytical method applied to powder diffraction data. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. This technique goes beyond simple phase identification and can provide quantitative information.

The applications of Rietveld refinement in the context of a compound like 4-Aminosalicylic acid would include:

Quantitative Phase Analysis: In a mixture of different crystalline phases, Rietveld refinement can determine the weight fraction of each component. This is particularly useful for analyzing the products of cocrystallization or identifying the composition of a formulated drug product.

Lattice Parameter Refinement: The unit cell dimensions of a known phase can be precisely determined from the powder data. This can be used to study the effects of temperature, pressure, or the incorporation of other molecules on the crystal lattice.

Crystal Structure Refinement: In some cases, if a good starting model for the crystal structure is available, Rietveld refinement can be used to refine atomic positions and other structural details, though with less precision than single-crystal analysis.

The process involves minimizing the difference between the observed and calculated powder diffraction profiles, leading to a highly accurate characterization of the crystalline material.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These vibrations are specific to the types of atoms and the chemical bonds between them, making these methods excellent for functional group identification and obtaining a unique molecular signature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. When the frequency of the IR radiation matches the frequency of a specific molecular vibration, the molecule absorbs the radiation, resulting in a peak in the FT-IR spectrum.

For 4-Aminosalicylic acid, the FT-IR spectrum would reveal the presence of its key functional groups:

O-H Stretching: The hydroxyl groups (both phenolic and carboxylic) would exhibit broad absorption bands in the high-frequency region of the spectrum, typically around 3200-3600 cm⁻¹.

N-H Stretching: The primary amine group would show characteristic stretching vibrations in the 3300-3500 cm⁻¹ range.

C=O Stretching: The carbonyl group of the carboxylic acid would produce a strong, sharp absorption peak, usually between 1680 and 1720 cm⁻¹.

C-O Stretching: The stretching vibrations of the C-O bonds of the hydroxyl and carboxylic acid groups would appear in the 1210-1320 cm⁻¹ region.

Aromatic C=C Stretching: The benzene (B151609) ring would give rise to several peaks in the 1400-1600 cm⁻¹ region.

Spectroscopic studies on the sodium salt of PASA have identified these characteristic vibrational bands. nih.govresearchgate.net

Table 2: Representative FT-IR Peak Assignments for 4-Aminosalicylic Acid Note: This table presents typical wavenumber ranges for the functional groups found in PASA. Specific peak positions can vary based on the sample's physical state and intermolecular interactions.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Amine (-NH₂) |

| 3600 - 3200 | O-H Stretch (broad) | Hydroxyl (-OH) |

| 1720 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid, Phenol (B47542) |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud.

For a molecule like 4-Aminosalicylic acid, the Raman spectrum provides a detailed vibrational signature. Often, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice versa. For example, the C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.

Studies on the sodium salt of PASA have utilized Raman spectroscopy to analyze its vibrational modes. nih.govresearchgate.net The analysis of Raman spectra, sometimes enhanced by techniques like Surface-Enhanced Raman Spectroscopy (SERS), can provide information on molecular orientation and interaction with surfaces. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 4-Amino-2,6-dihydroxybenzoic acid, the aromatic ring possesses two protons. Due to the symmetrical substitution pattern, these two protons (at C3 and C5) are chemically and magnetically equivalent, and are expected to appear as a single signal (a singlet) in the ¹H NMR spectrum. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are labile and can exchange with solvent molecules, typically appearing as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

For comparison, the aromatic protons in related structures like 4-aminobenzoic acid and 2,6-dihydroxybenzoic acid show distinct patterns that highlight the influence of the substituent groups on the electronic environment of the ring. rsc.orgchemicalbook.comchemicalbook.com

Table 1: Comparative ¹H NMR Data of this compound and Related Compounds Predicted data for the target compound is based on established substituent effects and data from related structures.

| Compound | Proton Assignment | Expected/Observed Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| This compound (Predicted) | H-3, H-5 | ~6.0 - 6.2 (s, 2H) | DMSO-d₆ |

| -NH₂ | Broad s | ||

| -OH, -COOH | Broad s | ||

| 4-Aminobenzoic acid chemicalbook.com | H-2, H-6 | 7.65 (d, 2H) | DMSO-d₆ |

| H-3, H-5 | 6.57 (d, 2H) | ||

| 2,6-Dihydroxybenzoic acid chemicalbook.com | H-4 | 7.24 (t, 1H) | DMSO-d₆ |

| H-3, H-5 | 6.38 (d, 2H) |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the nature of the substituents. The carboxyl carbon (-COOH) is typically found far downfield (165-185 ppm). The carbons attached to the electron-donating hydroxyl and amino groups (C-2, C-4, C-6) will be shifted upfield compared to the unsubstituted benzene (128.5 ppm), while the carbon attached to the carboxyl group (C-1) and the unsubstituted carbons (C-3, C-5) will also have characteristic shifts.

Table 2: Comparative ¹³C NMR Data of this compound and Related Compounds Predicted data for the target compound is based on established substituent effects and data from related structures.

| Compound | Carbon Assignment | Expected/Observed Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| This compound (Predicted) | C=O | ~170 | DMSO-d₆ |

| C-2, C-6 (-OH) | ~150-155 | ||

| C-4 (-NH₂) | ~145-150 | ||

| C-1, C-3, C-5 | ~100-115 | ||

| 4-Aminobenzoic acid rsc.org | C=O | 167.9 | DMSO-d₆ |

| C-4 | 153.5 | ||

| C-2, C-6 | 131.7 | ||

| C-1, C-3, C-5 | 117.3, 113.0 | ||

| 2,6-Dihydroxybenzoic acid nih.gov | C=O | 171.0 | Not specified |

| C-2, C-6 | 159.0 | ||

| C-4 | 133.0 | ||

| C-1, C-3, C-5 | 110.0, 107.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In the case of this compound, the two aromatic protons are expected to be equivalent, and thus would not show a cross-peak to each other. However, for derivatives where this symmetry is broken, COSY is vital for establishing the relative positions of protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments reveal correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling). columbia.edu For the target molecule, an HSQC spectrum would show a clear cross-peak between the signal for the aromatic protons (H3/H5) and the signal for the carbons they are bonded to (C3/C5). This is a powerful tool for assigning carbon signals that have attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edu HMBC is often the key to piecing together the entire molecular structure. For this compound, key HMBC correlations would be expected from the aromatic protons (H3/H5) to the surrounding carbons: C1 (carboxyl-bearing), C2/C6 (hydroxyl-bearing), and C4 (amino-bearing). These correlations would definitively confirm the substitution pattern of the ring. columbia.eduyoutube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the unique elemental formula of a compound from its exact mass. For this compound, with a molecular formula of C₇H₇NO₄, HRMS can distinguish its mass from other potential formulas with the same nominal mass.

Table 3: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇NO₄ |

| Nominal Mass | 169 amu |

| Monoisotopic (Exact) Mass | 169.03751 u |

| [M+H]⁺ Ion | 170.04479 u |

| [M-H]⁻ Ion | 168.03023 u |

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Interestingly, dihydroxybenzoic acids are themselves commonly used as matrices in MALDI-MS analysis. nih.gov For instance, 2,5-Dihydroxybenzoic acid (gentisic acid) is a widely employed matrix for the analysis of peptides, proteins, and glycans. cookechem.comsigmaaldrich.com

The analysis of this compound or its derivatives by MALDI-TOF MS would involve selecting an appropriate matrix (other than a dihydroxybenzoic acid to avoid interference) to facilitate ionization. The resulting spectrum would prominently feature the pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the analyte. This technique is particularly useful for characterizing derivatives of the parent compound, such as esters or amides formed through reactions at the carboxylic acid group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS analysis, the compound is dissolved in a polar solvent, and a high voltage is applied, creating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released and guided into the mass analyzer.

For this compound (molar mass: 169.13 g/mol ), analysis can be performed in both positive and negative ion modes.

In positive ion mode , the molecule typically captures a proton (H+) to form the protonated molecular ion, [M+H]⁺, with a theoretical mass-to-charge ratio (m/z) of 170.0448. Depending on the solvent system and instrumental conditions, protonation can occur at several sites: the amino group, the hydroxyl groups, or the carboxylic acid carbonyl oxygen.

In negative ion mode , the molecule loses a proton, most readily from the acidic carboxylic acid group, to form the deprotonated molecular ion, [M-H]⁻, with a theoretical m/z of 168.0292.

The high-resolution mass measurement provided by ESI-MS allows for the determination of the elemental composition with high accuracy, confirming the identity of the compound.

Table 1: Theoretical ESI-MS Data for this compound

| Ion Type | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₈NO₄]⁺ | 170.0448 |

| [M-H]⁻ | [C₇H₆NO₄]⁻ | 168.0292 |

Derivatization-Enhanced Detection Strategies in MS

To improve detection sensitivity and chromatographic performance in LC-MS analysis, derivatization strategies are often employed. These strategies modify a functional group on the analyte to enhance its ionization efficiency or hydrophobicity. For this compound, the primary target for derivatization is the amine group.

Chemical derivatization can make the molecule more amenable to analysis in several ways:

Improved Ionization: Attaching a permanently charged group or a group that is easily ionizable can significantly boost the signal intensity in MS.

Enhanced Chromatographic Retention: For analysis using reversed-phase liquid chromatography (RPLC), derivatization with a hydrophobic tag increases the retention time, moving the analyte's peak away from the void volume where many polar interferences elute.

A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form stable, fluorescent, and easily ionizable derivatives. This approach, while not specifically documented for this compound, is widely used for amino acids and would be expected to enhance its detection in complex matrices.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected precursor ion, providing valuable structural information. The fragmentation of the protonated this compound ion ([M+H]⁺, m/z 170.0) would likely proceed through characteristic losses of small neutral molecules.

Based on the functional groups present, the primary fragmentation events are predicted to be:

Decarboxylation: The most common fragmentation pathway for benzoic acid derivatives is the neutral loss of carbon dioxide (CO₂, 44.00 Da) from the carboxylic acid group.

Loss of Water: The hydroxyl groups and the carboxylic acid group can facilitate the loss of one or more water molecules (H₂O, 18.01 Da).

Loss of Carbon Monoxide: Following decarboxylation, the resulting phenolic structure could potentially lose carbon monoxide (CO, 28.00 Da).

The fragmentation pattern for the related compound 2,6-dihydroxybenzoic acid shows a characteristic loss of CO₂ from the deprotonated molecule. nih.gov A similar primary loss would be expected for the 4-amino substituted isomer.

Table 2: Predicted Fragmentation Pathway for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 170.0 | H₂O | 152.0 | Loss of water from carboxyl/hydroxyl |

| 170.0 | CO₂ | 126.0 | Decarboxylation |

| 152.0 | CO | 124.0 | Loss of water then carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. bldpharm.com The substituted benzene ring in this compound acts as a chromophore. The amino (-NH₂) and hydroxyl (-OH) substituents are powerful auxochromes that modify the absorption characteristics of the benzene ring, typically shifting the absorption maxima to longer wavelengths (bathochromic shift) and increasing the absorption intensity.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic system. For comparison, the closely related 4-aminobenzoic acid exhibits absorption maxima (λmax) at approximately 226 nm and 278 nm. sielc.com Similarly, 2,6-dihydroxybenzoic acid shows λmax values at 258 nm and 292 nm. researchgate.net It is anticipated that this compound would display strong absorption bands in the 260-310 nm range.

This technique is also a fundamental tool for quantitative analysis. By constructing a calibration curve that plots absorbance versus concentration, the concentration of this compound in a solution can be determined using the Beer-Lambert Law.

Table 3: Typical Electronic Transitions in Aromatic Amino Acids

| Transition | Wavelength Range (nm) | Description |

|---|---|---|

| π → π* (Primary) | ~200-230 | High-energy transition in the aromatic ring. |

| π → π* (Secondary) | ~260-310 | Lower-energy transition, sensitive to substitution. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the thermal behavior of solid materials like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. chemsrc.com This technique is used to detect thermal events such as melting, crystallization, and glass transitions. For a pure, crystalline sample of this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. The related compound, 2,6-dihydroxybenzoic acid, has a reported melting point of 171 °C. wikipedia.org

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information on thermal stability, decomposition temperatures, and the composition of the material.

For this compound, a hypothetical TGA curve would likely show a multi-step decomposition. The initial mass loss would probably be due to decarboxylation, where the carboxylic acid group is lost as CO₂ (a mass loss of ~26%). This would be followed by the decomposition of the resulting 4-aminophenol-type structure at higher temperatures. The onset temperature of decomposition is a key indicator of the compound's thermal stability.

Table 4: Hypothetical TGA Decomposition Steps for this compound

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 180 - 250 | ~26% | Decarboxylation (Loss of CO₂) |

Computational and Theoretical Investigations of 4 Amino 2,6 Dihydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to predicting the electronic and structural properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is effective for determining the optimized geometry and electronic properties of molecules like 4-Amino-2,6-dihydroxybenzoic acid. DFT calculations can predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule.

In a theoretical DFT study, the geometry of this compound would be optimized, typically using a basis set such as 6-311G. The resulting optimized structure would reveal the planarity of the benzene (B151609) ring and the orientation of the amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) functional groups. The presence of intramolecular hydrogen bonding, for instance between the carboxylic acid group and the adjacent hydroxyl group, would be a key feature to investigate.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP would highlight the electron-rich regions (like the oxygen and nitrogen atoms), which are potential sites for electrophilic attack, and the electron-poor regions (like the hydrogen atoms of the hydroxyl and amino groups), which are susceptible to nucleophilic attack. Studies on related dihydroxybenzoic acid complexes have successfully used DFT to determine their most stable geometries and electronic properties. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Calculation)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | ~1.48 Å |

| C-NH2 | ~1.38 Å | |

| C-OH | ~1.36 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| O-H (carboxyl) | ~0.98 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O-C-O (carboxyl) | ~123° | |

| C-C-NH2 | ~120° |

Note: These values are illustrative and based on typical parameters for similar aromatic compounds.

DFT calculations are widely used to predict spectroscopic parameters. The vibrational frequencies from calculated Infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. For instance, characteristic vibrational frequencies for the O-H, N-H, and C=O stretching modes can be precisely calculated. Theoretical studies on similar molecules, such as 2-aminobenzoic acid, have shown good agreement between calculated and experimental vibrational spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that are invaluable for interpreting experimental results and confirming structural assignments. While experimental NMR data is available for the parent compound, 2,6-dihydroxybenzoic acid chemicalbook.comuq.edu.au, calculating the shifts for the 4-amino derivative would show the influence of the amino group on the electronic environment of the ring's carbon and hydrogen atoms.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl/Carboxyl | 3400-3200 | 3350-3150 |

| N-H Stretch | Amino | 3350-3250 | 3320 |

| C=O Stretch | Carboxylic Acid | 1690 | 1670 |

| C-N Stretch | Amino | 1350 | 1340 |

| Ring Breathing | Benzene Ring | 790 | 788 |

Note: Experimental values are drawn from analogous compounds like 4-Amino-6-hydroxy-2-mercaptopyrimidine for comparison purposes. niscpr.res.in

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchcommons.org

For this compound, FMO analysis would reveal that the HOMO is likely distributed over the benzene ring and the electron-donating amino and hydroxyl groups. The LUMO would be expected to be localized more on the electron-withdrawing carboxylic acid group. A smaller HOMO-LUMO gap suggests higher reactivity. Such analysis has been performed on similar phenolic compounds to understand their chemical behavior. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies (Hypothetical)

| Parameter | Energy (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: These energy values are hypothetical, representing typical values for aromatic amino acids.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

MD simulations can track the movements of each atom in this compound over time, offering insights into its flexibility. nih.gov These simulations would be particularly useful for studying the rotational freedom of the hydroxyl, amino, and carboxylic acid groups. The dynamics of intramolecular hydrogen bonds, which play a significant role in stabilizing the molecule's conformation, can be analyzed in detail. The simulations can reveal the most populated conformational states and the energy barriers between them, providing a dynamic picture that complements the static view from quantum chemical calculations.

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations are ideal for studying these effects by explicitly including solvent molecules (such as water) in the simulation box. These simulations can show how solvent molecules form hydrogen bonds with the solute and how this solvation shell affects the solute's conformation and dynamics. acs.org

Intermolecular Interaction Analysis in Solution and Solid State

The intermolecular interactions of this compound are governed by its distinct functional groups: an amino group, two hydroxyl groups, and a carboxylic acid moiety, all attached to a central benzene ring. These groups facilitate a complex network of non-covalent interactions that dictate the molecule's behavior in both solution and the solid state.

In solution, the nature of the solvent plays a critical role in modulating intermolecular interactions. In polar protic solvents like water or methanol (B129727), the primary interactions are expected to be strong hydrogen bonds between the solute's hydroxyl, amino, and carboxyl groups and the solvent molecules. For similar molecules like p-aminobenzoic acid (pABA) in aqueous solution, self-association is influenced by a combination of hydrogen bonding and π-π stacking. acs.org The carboxylic acid and amino groups of this compound would readily form hydrogen bonds with water, while the aromatic ring could participate in hydrophobic interactions or stacking.

In the solid state, these interactions become more ordered and define the crystal lattice. Theoretical studies on related aromatic compounds, such as co-crystals involving 4-hydroxybenzoic acid, have utilized methods like Hirshfeld surface analysis to quantify the contributions of different intermolecular contacts. iucr.org This analysis typically reveals the prevalence of O-H···O, N-H···O, and C-H···O hydrogen bonds, alongside π-π stacking interactions. For this compound, a rich network of hydrogen bonds is anticipated to be the dominant feature of its crystal packing. The presence of multiple donor and acceptor groups suggests the formation of robust, multidimensional networks.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature and strength of these interactions by analyzing the electron density at bond critical points. iucr.org Such analyses on analogous systems have confirmed the electrostatic nature of the strong hydrogen bonds that are typically formed. iucr.org

Molecular Docking Studies for Predictive Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a target protein's active site.

While specific docking studies targeting this compound are not extensively documented in publicly available literature, research on similar benzoic acid derivatives provides a framework for predictive analysis. For instance, docking studies of various benzoic acid derivatives against the main protease of SARS-CoV-2 have been conducted to evaluate their potential as antiviral agents. nih.gov These studies calculate a docking score, which estimates the binding free energy, and identify key amino acid residues involved in the interaction.

A predictive docking study for this compound would involve selecting a relevant biological target, such as a bacterial or viral enzyme. The molecule's three-dimensional structure would be docked into the enzyme's binding pocket. The amino and hydroxyl groups are expected to act as key hydrogen bond donors and acceptors, forming interactions with polar residues in the active site. The aromatic ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.govnih.gov

The results of such a study would typically be presented in a table summarizing the binding affinity and the specific interactions observed.

Table 1: Predicted Interaction Profile from a Hypothetical Molecular Docking Study

| Parameter | Predicted Value/Residues |

| Binding Affinity (kcal/mol) | -5.0 to -8.0 |

| Hydrogen Bond Interactions | ASP, GLU, SER, THR |

| π-π Stacking Interactions | PHE, TYR, TRP |

Note: This table is illustrative and based on typical results for similar compounds. Actual values would depend on the specific protein target.

Crystal Engineering and Packing Prediction

Crystal engineering focuses on understanding and predicting the assembly of molecules in a crystalline solid. For this compound, with its multiple functional groups capable of forming strong and directional hydrogen bonds, this field offers a pathway to designing novel solid forms with desired properties.

Hydrogen Bonding Network Analysis

The crystal structure of this compound is expected to be dominated by an extensive hydrogen bonding network. The carboxylic acid group is a particularly strong hydrogen bond donor and can form a classic carboxylic acid dimer synthon or interact with other functional groups. The two hydroxyl groups and the amino group provide additional sites for strong hydrogen bonding.

Based on the analysis of related structures, several hydrogen bonding motifs are plausible. iucr.org For example, eight-membered R²₂(8) ring motifs, formed by interactions between the carboxylic acid and a hydroxyl or amino group of a neighboring molecule, are common in such systems. iucr.org The presence of multiple donor and acceptor sites allows for the formation of a three-dimensional network, which would contribute significantly to the thermodynamic stability of the crystal.

Table 2: Potential Hydrogen Bond Interactions in the Crystal Structure

| Donor | Acceptor | Type of Interaction |

| Carboxyl -OH | Carboxyl C=O | Strong, Dimer Formation |

| Phenolic -OH | Carboxyl C=O | Strong |

| Amino -NH₂ | Carboxyl C=O | Strong |

| Phenolic -OH | Phenolic -OH | Moderate |

| Amino -NH₂ | Phenolic -OH | Moderate |

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings are expected to play a role in the crystal packing of this compound. These interactions, while weaker than hydrogen bonds, are crucial for the dense packing of aromatic molecules. The stacking can occur in various geometries, such as face-to-face or offset. The electronic nature of the substituents on the benzene ring influences the strength and geometry of these interactions. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (carboxyl) groups can lead to favorable quadrupole interactions in a slipped-parallel or T-shaped arrangement. Studies on p-aminobenzoic acid have highlighted the importance of π-π stacking in its self-association in solution. acs.org

Computational Approaches to Polymorphism and Cocrystallization

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Cocrystallization is a technique where a stoichiometric amount of a second molecule (a coformer) is integrated into the crystal lattice. Both are critical aspects of pharmaceutical science as they can influence a drug's solubility, stability, and bioavailability.

Computational methods can be used to predict the likelihood of polymorphism by searching for low-energy crystal packings. These methods, often combining molecular mechanics force fields with quantum mechanical calculations, can generate a landscape of possible crystal structures.

Given its multitude of functional groups, this compound is a strong candidate for forming cocrystals. Research on the related compound 4-aminosalicylic acid has shown that it can form polymorphic cocrystals. qub.ac.uk By selecting coformers with complementary functional groups (e.g., other molecules with hydrogen bond donors/acceptors), it is possible to design novel crystalline forms. Computational screening can accelerate this process by predicting which coformers are likely to form stable cocrystals with the target molecule.

Exploration of Chemical Reactivity and Material Science Applications of 4 Amino 2,6 Dihydroxybenzoic Acid

Acid-Base Equilibria and Proton Transfer Phenomena (Structural Context)

The structure of 4-amino-2,6-dihydroxybenzoic acid features multiple ionizable functional groups: a carboxylic acid, an aromatic amino group, and two phenolic hydroxyl groups. This polyfunctional nature results in complex acid-base equilibria, where the molecule can exist in various protonation states depending on the pH of the surrounding medium. The acidity and basicity of these sites, quantified by their pKa values, are influenced by their electronic interplay and potential for intramolecular interactions.

The carboxylic acid group (-COOH) is the most acidic site. For the related compound 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid), the pKa of the carboxylic acid is reported to be in the range of 3.25 to 3.68. drugfuture.comdrugbank.com The presence of a second hydroxyl group at the 6-position in this compound is expected to result in a similar or slightly lower pKa due to inductive effects and potential hydrogen bonding with the carboxylate group.

The amino group (-NH2) is the primary basic site, capable of accepting a proton to form an ammonium cation (-NH3+). Its pKa value is anticipated to be low for an aromatic amine, with analogous compounds suggesting a pKa around 2.19. drugbank.com The phenolic hydroxyl groups (-OH) are weakly acidic and will deprotonate only under more alkaline conditions.

Proton transfer phenomena are central to the reactivity of this molecule. Intramolecular proton transfer can occur, for instance, from an ortho-hydroxyl group to the carbonyl oxygen of the carboxylic acid, forming a stable six-membered hydrogen-bonded ring. Such intramolecular hydrogen bonds are known to significantly stabilize the molecular structure. Density Functional Theory (DFT) studies on analogous molecules like 2,4-dihydroxybenzoic acid have shown that the loss of the carboxylic proton leads to the most stable deprotonated state, a behavior strongly expected for this compound as well. chemrxiv.orgchemrxiv.org These theoretical studies are crucial for understanding the thermodynamics of proton transfer and predicting the most likely sites of deprotonation. chemrxiv.org

Table 1: Estimated pKa Values for Functional Groups of this compound Based on Analogous Compounds

| Functional Group | Estimated pKa Range | Reference Compound(s) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~3.0 - 3.7 | 4-Aminosalicylic acid drugfuture.comnih.gov |

| Amino Group (-NH3+) | ~2.0 - 2.5 | 4-Aminosalicylic acid drugbank.com |

| Phenolic Hydroxyl (-OH) | > 8.0 | General Phenols |

Metal Complexation and Coordination Chemistry

The array of carboxylate, hydroxyl, and amino functionalities makes this compound a versatile multidentate ligand for forming complexes with a wide range of metal ions. Its ability to form stable chelate rings is fundamental to its potential in coordination chemistry and the synthesis of metal-organic frameworks (MOFs).

The synthesis of metal complexes involving this ligand would likely follow established methodologies for similar polyfunctional aromatic ligands. A common approach involves the reaction of a soluble metal salt (e.g., nitrates, chlorides, or acetates) with the ligand in a suitable solvent system. The reaction is often facilitated by the addition of a base (such as triethylamine or a metal hydroxide) to deprotonate the ligand's acidic groups (carboxylic and hydroxyl), enabling coordination to the metal center. acs.org

For instance, studies on 3-amino-4-hydroxybenzoic acid have demonstrated the synthesis of lanthanide-based MOFs by reacting the ligand with lanthanide nitrates in a DMF/water solvent mixture. acs.org Similarly, alkali metal salts and coordination polymers of 2,4,6-trihydroxybenzoic acid and 4-hydroxybenzoic acid have been prepared by reacting the ligands with the corresponding metal hydroxides in water. iucr.orgiucr.org These methods highlight a general pathway where controlling stoichiometry, pH, and solvent can lead to the formation of discrete molecular complexes or extended coordination polymers. iucr.org

The characterization of metal complexes is essential to determine their stoichiometry, geometry, and the specific coordination modes of the ligand. This compound can coordinate to metal ions in several ways:

Monodentate: Through a single oxygen atom of the carboxylate group.

Bidentate Chelation: Through both oxygen atoms of the carboxylate group, or through one carboxylate oxygen and the adjacent ortho-hydroxyl group, forming a stable chelate ring.

Bridging: The carboxylate group can bridge two or more metal centers, leading to the formation of polynuclear complexes or extended networks like MOFs. iucr.org

Polydentate: Involving simultaneous coordination of the carboxylate, hydroxyl, and/or amino groups to one or more metal centers.

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these complexes. researchgate.netchemrxiv.org Spectroscopic techniques are also vital. Fourier-transform infrared (FTIR) spectroscopy can confirm coordination by observing shifts in the characteristic vibrational frequencies of the C=O (carboxylate), O-H (hydroxyl), and N-H (amino) bonds. Electronic absorption (UV-Vis) spectroscopy provides information about the electronic environment of the metal center.

Table 2: Examples of Characterized Metal Complexes with Structurally Related Ligands

| Ligand | Metal Ion(s) | Coordination Mode Highlights | Resulting Structure |

|---|---|---|---|

| 3-Amino-4-hydroxybenzoic acid | Lanthanides (Ln³⁺) | Carboxylate and hydroxyl coordination | 3D Metal-Organic Framework acs.org |

| 2,4,6-Trihydroxybenzoic acid | s-block metals | Carboxylate bonds to up to three metal centers | Discrete units, chains, 2D and 3D networks iucr.org |

| 2,4-Dihydroxybenzoic acid | K⁺, Na⁺, Cu²⁺ | Carboxylate and hydroxyl participation | 3D Metal-Organic Frameworks researchgate.net |

| p-Hydroxybenzoic acid | Co²⁺, Mn²⁺ | Carboxylate and hydroxyl groups act as linkers | 3D Metal-Organic Framework rsc.org |

Computational chemistry, particularly DFT, serves as a powerful tool for predicting and understanding the coordination behavior of ligands. manchester.ac.uk For a multidentate ligand like this compound, theoretical modeling can be used to:

Calculate the relative energies of different possible coordination modes to determine the most stable binding configurations.

Analyze the electronic structure of the resulting complexes, providing insight into the nature of the metal-ligand bonds.

Simulate spectroscopic properties (like IR frequencies) to aid in the interpretation of experimental data.

Studies on cobalt complexes with aminophenol-type ligands have demonstrated how DFT calculations can elucidate the electronic structure and spectroscopic properties that are otherwise difficult to assign purely from experimental data. nih.gov Such computational approaches are invaluable for rationalizing observed structures and predicting the properties of new, unsynthesized metal complexes. psu.edunih.gov

Cocrystallization and Salt Formation Studies

Crystal engineering allows for the modification of the physicochemical properties of a solid-state material without altering its chemical composition. For this compound, its combination of acidic, basic, and hydrogen-bonding functional groups makes it an excellent candidate for forming molecular salts and cocrystals.

The design of cocrystals and salts relies on the predictable formation of intermolecular interactions, known as supramolecular synthons. mdpi.com The functional groups of this compound can participate in several highly reliable synthons:

Acid-Pyridine/Amide Heterosynthons: The carboxylic acid group can form robust hydrogen bonds with the nitrogen atoms of pyridine-containing molecules or the carbonyl oxygen of primary amides. rsc.orgdergipark.org.trnih.gov

Salt Formation: The carboxylic acid can donate a proton to a basic coformer (like a more basic amine), while the amino group can accept a proton from an acidic coformer, leading to the formation of a molecular salt.

Hydroxyl-based Synthons: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, participating in a wide array of interactions with other functional groups like carbonyls, ethers, or other hydroxyls.

The synthesis of these multicomponent solids is typically achieved through methods such as solvent evaporation, slurry crystallization, or mechanochemical grinding. researchgate.netnih.gov Extensive studies on 4-aminobenzoic acid have shown its ability to form cocrystals and salts with a variety of coformers, including pyrimidines, benzamides, and pyridines, demonstrating the robustness of the underlying supramolecular synthons. rsc.orgresearchgate.net The selection of a coformer is critical, as its functional groups, pKa, and molecular shape will dictate the outcome of the crystallization process. nih.gov

Table 3: Potential Supramolecular Synthons for this compound in Cocrystal/Salt Formation

| Synthon Type | Interacting Groups | Example Coformer Class | Reference |

|---|---|---|---|

| Carboxylic Acid-Pyridine Heterosynthon | -COOH with Pyridyl-N | Pyridines, Isonicotinamide | dergipark.org.tr |

| Carboxylic Acid-Amide Heterosynthon | -COOH with Primary Amide | Benzamides, Nicotinamide | mdpi.comnih.gov |

| Salt Bridge (Acid-Base) | -COO⁻ with ⁺N-H (coformer) | Basic Amines | nih.gov |

| Salt Bridge (Base-Acid) | -NH₃⁺ with ⁻OOC- (coformer) | Carboxylic Acids | nih.gov |

| Hydroxyl Homodimer/Catemer | -OH with -OH | Other Phenols, Alcohols | mdpi.com |

Investigation of Supramolecular Synthons and Crystal Packing Motifs

The crystal structure of this compound is dictated by a network of robust hydrogen bonds, leading to the formation of specific and predictable supramolecular synthons. The presence of carboxylic acid, hydroxyl, and amino functional groups provides multiple sites for hydrogen bond donors and acceptors, resulting in a complex yet organized crystal lattice.

The interplay between the different functional groups can lead to a variety of hydrogen-bonding motifs. For instance, the amino group can act as a hydrogen bond donor to the carboxylic acid or hydroxyl groups of neighboring molecules, while the hydroxyl groups can act as both donors and acceptors. These interactions result in the formation of chains, sheets, or more complex three-dimensional networks. The specific arrangement of these motifs defines the crystal packing. In related dihydroxybenzoic acid structures, herringbone packing motifs have been observed, driven by the stacking of hydrogen-bonded sheets. ul.ie

The positional isomerism of the functional groups significantly impacts the supramolecular organization. In the case of dihydroxybenzoic acids, the relative positions of the hydroxyl groups affect the formation of intramolecular hydrogen bonds and, consequently, the intermolecular connectivity. nih.gov For this compound, the symmetrical placement of the hydroxyl groups ortho to the carboxylic acid and the amino group para to it suggests a high potential for ordered and predictable hydrogen-bonding patterns.

Table 1: Potential Supramolecular Synthons in this compound

| Synthon Type | Interacting Groups | Graph Set Notation |

| Homosynthon | Carboxylic Acid - Carboxylic Acid | R(8) |

| Heterosynthon | Carboxylic Acid - Amino | - |

| Heterosynthon | Carboxylic Acid - Hydroxyl | - |

| Heterosynthon | Hydroxyl - Amino | - |

| Heterosynthon | Hydroxyl - Hydroxyl | - |

Impact of Coformers on Crystal Structure and Stability

The technique of cocrystallization can be employed to modify the crystal structure and, consequently, the physicochemical properties of this compound. A coformer is a second molecular species that is incorporated into the crystal lattice, interacting with the primary molecule through non-covalent bonds, most commonly hydrogen bonds. nih.gov The choice of coformer is critical as its functional groups will compete with or complement the existing hydrogen-bonding sites of this compound. nih.gov

Coformers containing functional groups such as amides, pyridines, or other carboxylic acids can introduce new supramolecular synthons. For example, a coformer with a pyridine (B92270) ring can form a robust N-H···N hydrogen bond with the carboxylic acid of this compound, disrupting the original acid-acid dimer and forming a new acid-pyridine heterosynthon. Similarly, an amide-containing coformer could interact with the carboxylic acid via an acid-amide heterosynthon.

The introduction of a coformer alters the crystal packing and can lead to different polymorphic forms, each with unique stability, solubility, and bioavailability. The stability of a cocrystal is influenced by the strength and geometry of the newly formed intermolecular interactions. A well-matched coformer that forms strong and extensive hydrogen bonds with this compound is likely to result in a thermodynamically stable cocrystal.

The impact of a coformer on the crystal structure can be predicted to some extent by considering the hierarchy of hydrogen bond strengths. Stronger hydrogen bonds, such as those involving charged species (in the case of salt formation) or the classic carboxylic acid-pyridine interaction, are generally favored. By carefully selecting coformers, it is possible to engineer the crystal lattice of this compound to achieve desired material properties.

Table 2: Examples of Coformer Functional Groups and Their Potential Interactions with this compound

| Coformer Functional Group | Potential Supramolecular Synthon |

| Carboxylic Acid | Carboxylic Acid Homodimer, Carboxylic Acid - Hydroxyl/Amino Heterosynthon |

| Amide | Carboxylic Acid - Amide Heterosynthon |

| Pyridine | Carboxylic Acid - Pyridine Heterosynthon |

| Alcohol | Hydroxyl Homodimer, Hydroxyl - Carboxylic Acid/Amino Heterosynthon |

Mechanistic Studies of Biological Interactions of 4 Amino 2,6 Dihydroxybenzoic Acid in Vitro and in Silico

Enzyme Interaction and Inhibition Mechanisms

There is currently a lack of published research detailing the specific interactions of 4-Amino-2,6-dihydroxybenzoic acid with enzymes.

In Vitro Enzyme Activity Assays (e.g., Tyrosinase, Carbonic Anhydrase)

No specific in vitro enzyme activity assays for this compound targeting tyrosinase or carbonic anhydrase were found in the reviewed literature. Consequently, data such as IC50 values or percentage inhibition for this compound against these or other enzymes are not available.

Molecular Mechanisms of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

Without experimental data from enzyme activity assays, the molecular mechanism of enzyme inhibition (such as competitive, non-competitive, uncompetitive, or mixed-type inhibition) for this compound has not been determined. Kinetic studies, including the generation of Lineweaver-Burk plots, would be necessary to elucidate such mechanisms.

Active Site Binding Analysis via Computational Docking

No computational studies or molecular docking analyses focusing on the binding of this compound to the active sites of enzymes like tyrosinase or carbonic anhydrase have been published. Therefore, information regarding its binding energy, specific amino acid interactions, or predicted binding pose within an enzyme's active site is not available.

Protein Binding and Conformational Studies

Detailed studies on the binding of this compound to proteins, such as serum albumin, and the resulting conformational changes are not present in the current scientific literature.

Spectroscopic Probes for Protein-Ligand Interactions (e.g., Fluorescence Quenching, CD Spectroscopy)

No studies utilizing spectroscopic methods like fluorescence quenching or circular dichroism (CD) spectroscopy to investigate the interaction between this compound and proteins were identified. As a result, there is no data on binding constants (K_a), the number of binding sites (n), or alterations in protein secondary or tertiary structure upon binding of this compound.

Elucidation of Binding Sites and Modes

The specific binding sites and modes of interaction for this compound with any protein have not been elucidated. Research, often involving competitive binding assays with known site-specific markers and supported by molecular docking, is required to determine these details.

Analysis of Induced Conformational Changes in Target Proteins

There are no available in vitro or in silico studies that specifically investigate the ability of this compound to induce conformational changes in target proteins. Research on the interaction between small molecules and proteins often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and molecular dynamics simulations to observe these changes. nih.govnih.gov However, no such studies featuring this compound could be identified. General in silico methods are well-established for predicting how a ligand might bind to a protein and alter its three-dimensional structure, which is crucial for its function. nih.govresearchgate.net Without specific studies, any discussion on how this particular compound affects protein conformation would be purely speculative.

Antimicrobial Activity Mechanisms (Conceptual, In Vitro)

While various benzoic acid derivatives are known to possess antimicrobial properties, the specific mechanisms for this compound have not been elucidated in the reviewed literature.

Cellular Target Identification in Microbial Systems (e.g., Inhibition of Metabolic Pathways, Protein Synthesis)

The precise cellular targets of this compound in microbial systems have not been identified in published research. For related compounds, such as other hydroxybenzoic acids, antimicrobial activity has been documented, but the specific pathways they inhibit are often broad or not fully characterized. nih.govresearchgate.net

Conceptually, as an analog of para-aminobenzoic acid (PABA), one might hypothesize that it could interfere with the folate synthesis pathway, a common target for antimicrobial drugs. PABA is a crucial precursor for the synthesis of folic acid in many bacteria. However, no studies have confirmed that this compound acts as an inhibitor of dihydropteroate synthase or any other enzyme in this pathway. Similarly, there is no evidence to suggest it acts as an inhibitor of protein synthesis or other essential metabolic pathways.

Structure-Activity Relationship (SAR) Principles for Antimicrobial Potential

There is no specific Structure-Activity Relationship (SAR) data available for this compound and its derivatives concerning their antimicrobial potential. SAR studies on broader classes of benzoic acid derivatives have been conducted in other contexts, such as the inhibition of α-amylase or for anti-sickling properties. mdpi.comresearchgate.net These studies indicate that the number and position of hydroxyl, amino, and other functional groups on the benzene (B151609) ring are critical for biological activity. mdpi.comnih.gov

For instance, studies on various hydroxybenzoic acid isomers show that the positioning of hydroxyl groups significantly influences their antioxidant and antimicrobial efficacy. nih.govnih.gov The introduction of an amino group, as in this compound, would be expected to substantially alter its electronic properties, polarity, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. However, without experimental data on a series of related aminodihydroxybenzoic acid compounds, no definitive SAR principles for antimicrobial action can be established.

Analytical Methodologies Utilizing 4 Amino 2,6 Dihydroxybenzoic Acid

Development of Spectrophotometric and Chromatographic Detection Methods

There is no scientific literature demonstrating the development or use of detection methods based on 4-Amino-2,6-dihydroxybenzoic acid.

Use as a Coupling Agent in Colorimetric Assays

No studies have been found that utilize this compound as a coupling agent for colorimetric or spectrophotometric analysis. While related compounds are sometimes used in such assays, the specific application of this compound is not documented.

Application in Flow Injection Analysis Systems

The application of this compound as a reagent within Flow Injection Analysis (FIA) systems is not described in the available research.

Derivatization Reagent in Analytical Chemistry

The potential of this compound as a derivatizing agent to enhance analytical measurements has not been explored in the published literature.

Enhancement of Detectability in Mass Spectrometry

There is no evidence to suggest that this compound has been employed as a derivatization reagent to improve the detectability of analytes in mass spectrometry.

Facilitation of Chromatographic Separation

Similarly, no documentation exists for the use of this compound as a reagent to facilitate the chromatographic separation of other compounds.

Environmental Fate and Biotransformation of 4 Amino 2,6 Dihydroxybenzoic Acid

Microbial Degradation Pathways in Environmental Systems

There is currently no specific information available in scientific literature regarding the microbial degradation pathways of 4-Amino-2,6-dihydroxybenzoic acid in environmental systems. While research exists on related compounds, the metabolic fate of this specific molecule has not been elucidated.

Identification of Degradation Metabolites

No studies have been identified that report on the degradation metabolites of this compound resulting from microbial action. Therefore, a table of its degradation products cannot be provided.

Kinetics of Biotransformation by Mixed Microbial Cultures

Specific kinetic data on the biotransformation of this compound by mixed microbial cultures is not available in the current body of scientific literature. Studies have been conducted on the structurally similar compound, 2,6-dihydroxybenzoic acid, which indicate that mixed microbial cultures can become acclimated to degrade it. mdpi.commdpi.comnih.govnih.gov However, these findings cannot be directly extrapolated to this compound.

Role in Natural Product Biosynthesis

There is no documented evidence to suggest that this compound serves as a direct precursor or intermediate in any known natural product biosynthesis pathways. The biosynthesis of other related aminobenzoic acids, such as 3-amino-5-hydroxybenzoic acid, has been studied as a precursor for certain antibiotics like ansamycins and mitomycins. nih.govnih.gov Additionally, para-aminobenzoic acid (PABA) is a well-known precursor in the biosynthesis of folate. mdpi.comwikipedia.orgnih.gov

Green Chemistry Perspectives for Sustainable Production and Degradation

Specific research on green chemistry approaches for the sustainable production or degradation of this compound is not found in the available literature. However, green chemistry principles have been applied to the synthesis of related compounds. For instance, enzymatic and one-pot catalytic methods have been developed for the production of other aminobenzoic acids and dihydroxybenzoic acids, aiming to reduce the use of hazardous materials and improve efficiency. mdpi.commdpi.comresearchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 4 Amino 2,6 Dihydroxybenzoic Acid

Emerging Synthetic Technologies and Process Intensification

The synthesis of 4-Amino-2,6-dihydroxybenzoic acid and its derivatives is poised for significant advancement through the adoption of emerging synthetic technologies. While traditional batch synthesis methods have been established, future research will likely focus on continuous flow chemistry to enhance efficiency, safety, and scalability.

Continuous flow synthesis offers numerous advantages over batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. organic-chemistry.org Research into the continuous flow synthesis of related compounds, such as propofol (B549288) from p-hydroxybenzoic acid, has demonstrated the potential for significant process intensification, leading to higher yields and purity in shorter reaction times. nih.gov Future efforts could adapt these principles to the synthesis of this compound, potentially involving multi-step, telescoped reactions in a single, automated flow system. durham.ac.uk This approach could streamline the production process, reduce waste, and lower manufacturing costs. nih.gov

A key area for exploration will be the development of robust and efficient catalytic systems suitable for flow reactors. This could involve immobilized catalysts that can be easily separated from the product stream, allowing for continuous operation and catalyst recycling. The synthesis of peptides using flow reactors with packed-bed columns of supported reagents and scavengers provides a model for how such systems could be designed for the synthesis of complex benzoic acid derivatives. durham.ac.uk